molecular formula C9H8O B12677268 1-Indanone-2,2-d2 CAS No. 10036-02-9

1-Indanone-2,2-d2

Cat. No.: B12677268
CAS No.: 10036-02-9
M. Wt: 134.17 g/mol
InChI Key: QNXSIUBBGPHDDE-NCYHJHSESA-N
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Description

1-Indanone-2,2-d2 is a deuterated derivative of 1-indanone, where two hydrogen atoms at the 2-position are replaced by deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Indanone-2,2-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-indanone using deuterium gas or deuterated reagents. For instance, the reaction of 1-indanone with deuterium gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of deuterated solvents and bases to achieve the desired isotopic substitution .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient isotopic exchange .

Chemical Reactions Analysis

Types of Reactions: 1-Indanone-2,2-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Indanone-2,2-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Indanone-2,2-d2 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s behavior and effects .

Comparison with Similar Compounds

Uniqueness: 1-Indanone-2,2-d2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .

Properties

CAS No.

10036-02-9

Molecular Formula

C9H8O

Molecular Weight

134.17 g/mol

IUPAC Name

2,2-dideuterio-3H-inden-1-one

InChI

InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2/i6D2

InChI Key

QNXSIUBBGPHDDE-NCYHJHSESA-N

Isomeric SMILES

[2H]C1(CC2=CC=CC=C2C1=O)[2H]

Canonical SMILES

C1CC(=O)C2=CC=CC=C21

Origin of Product

United States

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